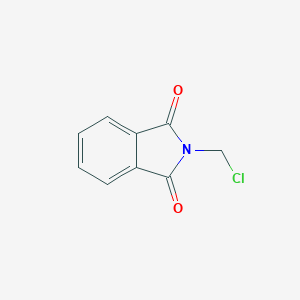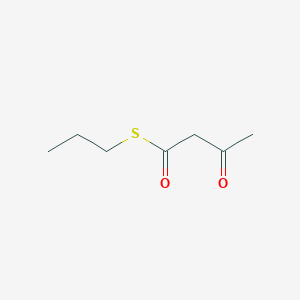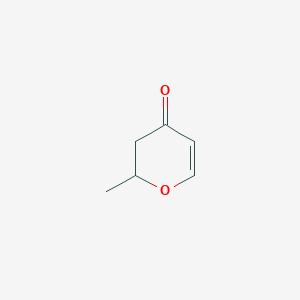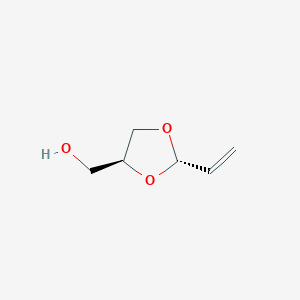
3-クロロ-5-ニトロトルエン
概要
説明
3-Chloro-5-nitrotoluene is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-5-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光学分離剤の合成
3-クロロ-5-ニトロトルエン: は、光学分離剤の製造に重要な中間体である3-クロロ-5-メチルフェニルイソシアネートの合成に使用されます . これらの剤は、互いに鏡像であるにもかかわらず重ね合わせることができない分子であるエナンチオマーを分離するために、製薬業界で不可欠です。 この分離は、エナンチオマー的に純粋な薬物の製造に不可欠です。
高速液体クロマトグラフィー(HPLC)
HPLCでは、セルローストリス(3-クロロ-5-メチルフェニルカルバメート)などの3-クロロ-5-ニトロトルエン誘導体は、キラル固定相(CSP)を生成するために使用されます . これらのCSPは、キラル医薬品の開発と製造において重要なプロセスである、さまざまな酸性、塩基性、および中性のキラル分析物のエナンチオマーの分離に使用されます。
有機合成中間体
この化合物は、さまざまな有機化合物の合成における中間体として役立ちます。 たとえば、繊維の染色や着色材料の製造に用途がある顔料、顔料レッド17(C.I. 12 390)や顔料レッド22(C.I. 12 315)の製造に使用されます .
化学反応速度論的研究
3-クロロ-5-ニトロトルエン: は、ニトロ化反応をよりよく理解し制御するための速度論的研究に関与しています。 これらの研究は、ニトロ化段階の制御が最終製品の品質と収率に大きな影響を与える可能性がある産業プロセスを最適化するために不可欠です .
CK2阻害剤の設計と合成
この化合物は、カゼインキナーゼII(CK2)を阻害する化合物であるCK2阻害剤の設計と合成に使用されます。 CK2阻害剤は、CK2がしばしば過剰発現している癌などの疾患の治療に潜在的な治療用途があります .
Safety and Hazards
作用機序
Target of Action
3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Chloro-5-nitrotoluene involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the 3-Chloro-5-nitrotoluene molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .
Biochemical Pathways
These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .
Pharmacokinetics
It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
The result of 3-Chloro-5-nitrotoluene’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-nitrotoluene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
It is known that nitroaromatic compounds like 3-Chloro-5-nitrotoluene can interact with various enzymes and proteins within the cell
Cellular Effects
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects on cellular processes
Molecular Mechanism
Nitroaromatic compounds are known to undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo changes over time, including degradation
Dosage Effects in Animal Models
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects at high doses
Metabolic Pathways
It is known that nitroaromatic compounds can undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially involve various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent also through the skin and distributed within the body .
Subcellular Localization
It is known that nitroaromatic compounds can interact with various subcellular structures, potentially influencing their activity or function
特性
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-38-0 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
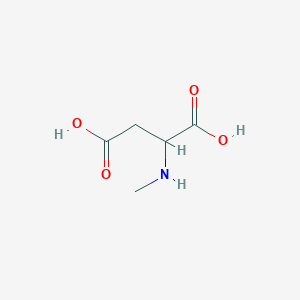
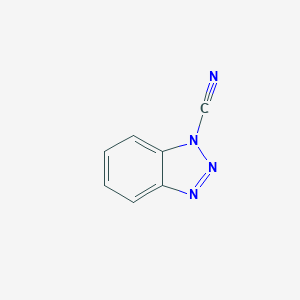
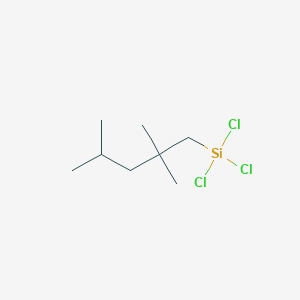
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)


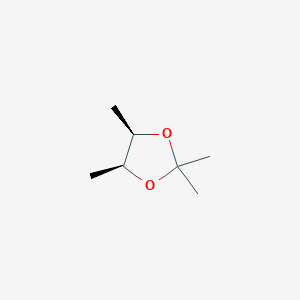
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
